molecular formula C18H20O4 B13809450 2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- CAS No. 68527-81-1

2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl-

Cat. No.: B13809450
CAS No.: 68527-81-1
M. Wt: 300.3 g/mol
InChI Key: OVYOPMBBXJXHQV-UHFFFAOYSA-N
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Description

2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- is a chemical compound with the molecular formula C18H20O4. It is a derivative of anthracene, characterized by the presence of four hydroxyl groups and four methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- typically involves the hydroxylation of 9,10-dihydro-9,9,10,10-tetramethylanthracene. This process can be achieved through various methods, including catalytic oxidation using reagents such as potassium permanganate or osmium tetroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted anthracene derivatives .

Scientific Research Applications

2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its role as an antioxidant or therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dihydro-9,9,10,10-tetramethylanthracene-2,3,6,7-tetrol
  • 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol
  • Tetramethyl anthracene-2,3,6,7-tetracarboxylate

Uniqueness

2,3,6,7-Anthracenetetrol, 9,10-dihydro-9,9,10,10-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

68527-81-1

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

9,9,10,10-tetramethylanthracene-2,3,6,7-tetrol

InChI

InChI=1S/C18H20O4/c1-17(2)9-5-13(19)15(21)7-11(9)18(3,4)12-8-16(22)14(20)6-10(12)17/h5-8,19-22H,1-4H3

InChI Key

OVYOPMBBXJXHQV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=C(C=C2C(C3=CC(=C(C=C31)O)O)(C)C)O)O)C

Origin of Product

United States

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